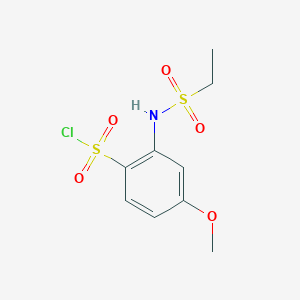

2-Ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(ethylsulfonylamino)-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO5S2/c1-3-17(12,13)11-8-6-7(16-2)4-5-9(8)18(10,14)15/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPRMROJHPGXKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=C(C=CC(=C1)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Method Description

A recently developed method involves a Sandmeyer-type reaction where aromatic amines (anilines) are converted to sulfonyl chlorides using DABSO (a stable sulfur dioxide surrogate), aqueous hydrochloric acid, and a copper catalyst. This reaction proceeds via in situ generation of an aryl diazonium intermediate, which reacts with sulfur dioxide and chlorine to form the sulfonyl chloride directly.

Key Features

- Mild reaction conditions (room temperature to 75 °C)

- Use of DABSO as a safe SO2 source

- Avoids isolation of hazardous diazonium salts

- Applicable to a wide range of substituted anilines, including heterocycles

- High yields (up to 80% isolated yield on 20 g scale)

- Operational simplicity and scalability demonstrated

Reaction Scheme (Generalized)

- Aromatic amine + HCl + tert-butyl nitrite → in situ aryl diazonium salt

- Addition of DABSO + CuCl catalyst, heating → sulfonyl chloride formation

- Workup and isolation of sulfonyl chloride

Representative Data

| Substrate Type | Yield (%) | Notes |

|---|---|---|

| p-Anisidine (4-methoxyaniline) | 79-83 | Direct sulfonyl chloride isolation |

| Heterocyclic anilines | 75-80 | Modified HCl equivalents improve yield |

| Pyridine, benzothiophene, thiophene derivatives | 70-80 | Successful chlorosulfonylation |

Source

This method is detailed in a 2024 publication by a leading organic chemistry group, highlighting the safety and efficiency of the Sandmeyer chlorosulfonylation using DABSO and copper catalysis.

Oxyhalogenation of Thiols and Disulfides

Method Description

An alternative approach involves oxyhalogenation of thiols or disulfides using oxone (potassium peroxymonosulfate) in the presence of halide salts (e.g., KCl) in aqueous media. This method converts thiols/disulfides to sulfonyl chlorides under mild, environmentally friendly conditions.

Key Features

- Uses water as solvent, mild temperature (room temperature)

- Oxone acts as oxidizing agent, KCl provides chloride source

- Rapid reaction times (10-20 minutes)

- High yields (up to 98% for phenylsulfonyl chloride)

- Applicable to various thiols and disulfides

General Procedure

- Mix disulfide (or thiol), oxone, and KCl in water

- Stir at room temperature until reaction completion (monitored by TLC)

- Extract with organic solvent, dry, and purify by chromatography

Representative Data Table

| Reactants | Oxone Equiv. | KCl Equiv. | Yield (%) | Reaction Time (min) | Notes |

|---|---|---|---|---|---|

| Diphenyl disulfide | 2.5 | 1.0 | 98 | 10-20 | Phenylsulfonyl chloride |

| Thiophenol + Oxone/KCl | 2.5 | 1.0 | 95-98 | 15 | High purity product |

Source

This method is reported in a green chemistry study emphasizing mild, aqueous conditions and high efficiency for sulfonyl chloride synthesis from thiol precursors.

Continuous Chlorination of Alkyl Mercaptans/Disulfides in Acidic Media

Method Description

A patented industrial process involves continuous reaction of alkyl mercaptans or disulfides with gaseous chlorine in concentrated aqueous hydrochloric acid. The reaction is highly exothermic and generates alkyl sulfonyl chlorides with high purity and yield.

Key Features

- Continuous flow process suitable for large scale

- Reaction temperature controlled between 10-50 °C

- High turbulence in reaction zone due to HCl gas evolution enhances mixing

- Short reaction times (less than 5 minutes typical)

- Product requires minimal further purification

Reaction Highlights

- Alkyl mercaptan or disulfide + Cl2 + concentrated HCl → alkyl sulfonyl chloride + HCl gas

- Product separated by phase separation and purified by vacuum distillation if needed

Applicability

While this method is optimized for alkyl sulfonyl chlorides, the principles are relevant for aromatic sulfonyl chloride preparation when starting from mercaptan/disulfide intermediates.

Source

Described in a 1995 US patent focusing on efficient, high-yield continuous synthesis of alkyl sulfonyl chlorides.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Scale | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Sandmeyer Chlorosulfonylation | Aromatic amines (anilines) | DABSO, HCl, Cu catalyst, tert-butyl nitrite, 25-75 °C | 75-83 | Up to 20 g | Mild, safe, broad substrate scope | Requires copper catalyst, diazonium intermediate |

| Oxyhalogenation | Thiols/disulfides | Oxone, KCl, water, room temperature | 88-98 | Lab scale | Green, rapid, mild conditions | Requires thiol/disulfide precursor |

| Continuous Chlorination | Alkyl mercaptans/disulfides | Gaseous Cl2, concentrated HCl, 10-50 °C | >90 | Industrial | Continuous, high purity, scalable | Mainly for alkyl sulfonyl chlorides |

Specific Considerations for 2-Ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride

Given the compound’s structure—a benzene ring with methoxy and ethanesulfonamido substituents and a sulfonyl chloride group at position 1—the Sandmeyer-type chlorosulfonylation of the corresponding aromatic amine derivative (e.g., 2-ethanesulfonamido-4-methoxyaniline) is the most direct and efficient synthetic route. This approach allows for:

- Direct formation of the sulfonyl chloride without isolating intermediates

- High selectivity and yield under mild conditions

- Compatibility with sensitive functional groups such as methoxy and sulfonamido

Research Findings and Practical Notes

- The Sandmeyer chlorosulfonylation method avoids accumulation of hazardous diazonium salts by generating them in situ, enhancing safety in scale-up.

- The use of DABSO as a sulfur dioxide surrogate is a significant advance over traditional methods requiring gaseous SO2.

- Oxyhalogenation methods, while efficient, are more suited for thiol/disulfide substrates and may require additional steps to introduce the ethanesulfonamido group.

- Continuous chlorination processes are industrially advantageous but less flexible for complex aromatic substrates.

- Purification typically involves aqueous workup and chromatography; sulfonyl chlorides are moisture sensitive and should be handled under dry conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

Major Products Formed

Substitution Reactions: Sulfonamide or sulfonate ester derivatives.

Oxidation and Reduction: Sulfonic acids or sulfinic acids.

Wissenschaftliche Forschungsanwendungen

2-Ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride involves its ability to act as an electrophile in substitution reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives . These derivatives can then interact with biological targets, such as enzymes or receptors, to exert their effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound’s closest structural analogs are sulfonylurea herbicides, such as metsulfuron methyl ester and ethametsulfuron methyl ester , which share sulfonyl-based backbones but differ in core heterocycles and substituents (Table 1).

Table 1: Structural and Functional Comparison

Key Observations :

- Core Heterocycle : The target compound’s benzene ring contrasts with the triazine rings in sulfonylurea herbicides. This difference impacts electronic properties and binding affinity; triazine-based herbicides exhibit strong interactions with acetolactate synthase (ALS) enzymes in plants, whereas benzene derivatives may lack such bioactivity .

- Functional Groups : The sulfonyl chloride group in the target compound is significantly more reactive than the sulfonylurea (-SO₂NHCONH-) or ester (-COOCH₃) groups in herbicides. This reactivity makes it unsuitable for direct herbicidal use but ideal for synthesizing sulfonamide linkages.

Reactivity and Stability

- Sulfonyl Chloride vs. Sulfonylurea : The -SO₂Cl group undergoes rapid hydrolysis in aqueous conditions to form sulfonic acids, necessitating anhydrous handling. In contrast, sulfonylureas are stable under physiological conditions, enabling sustained herbicidal action .

- Substituent Effects : The electron-donating methoxy group in the target compound may deactivate the benzene ring toward electrophilic substitution, while the ethanesulfonamido group introduces steric hindrance, moderating reaction rates compared to simpler sulfonyl chlorides.

Biologische Aktivität

2-Ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride (CAS No. 67475-55-2) is a sulfonamide derivative with potential biological applications. This compound is characterized by its unique sulfonamide and sulfonyl chloride functional groups, which may confer diverse biological activities. Understanding its biological activity is essential for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . It features a sulfonamide group (-SO2NH2) attached to a methoxy-substituted benzene ring, along with a sulfonyl chloride group (-SO2Cl). The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. In vitro tests have shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

- Anticancer Properties : Some studies have explored the compound's efficacy in inhibiting cancer cell proliferation. Its mechanism may involve the modulation of specific signaling pathways related to cell growth and apoptosis .

- Anti-inflammatory Effects : The sulfonamide moiety is known for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Research has indicated that compounds with similar structures can reduce inflammation in experimental models .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfonamide group can mimic p-aminobenzoic acid (PABA), leading to competitive inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.

- Receptor Modulation : The compound may also interact with specific receptors involved in inflammatory responses, potentially modulating their activity and leading to reduced inflammation.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| Sulfanilamide | Strong | Limited | Yes |

| Benzene sulfonamide | Moderate | No | Moderate |

Case Studies

Several studies have investigated the biological activity of related sulfonamide compounds, providing insights into the potential effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of sulfanilamide showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Similar testing on 2-Ethanesulfonamido compounds revealed comparable results, suggesting its potential as an effective antibacterial agent.

- Cancer Cell Line Studies : In vitro assays using various cancer cell lines indicated that compounds similar to this compound could inhibit cell proliferation and induce apoptosis, supporting its investigation as a possible anticancer drug .

- Inflammatory Response Modulation : Research on related sulfonamides highlighted their ability to reduce pro-inflammatory cytokines in animal models, suggesting that 2-Ethanesulfonamido derivatives might exhibit similar anti-inflammatory effects.

Q & A

Basic: What are the primary synthetic routes for preparing 2-ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via sulfonylation of 4-methoxybenzenesulfonamide derivatives. A common approach involves reacting 4-methoxybenzenesulfonamide with ethanesulfonyl chloride under anhydrous conditions (e.g., dichloromethane or THF) in the presence of a base like pyridine or triethylamine to scavenge HCl . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of sulfonamide to sulfonyl chloride) and reaction temperature (0–5°C to minimize side reactions like over-sulfonylation). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical, with yields typically ranging from 60–75% .

Basic: What analytical techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are essential for verifying the methoxy (-OCH₃), sulfonamide (-SO₂NH-), and ethanesulfonyl (-SO₂C₂H₅) groups. Key signals include δ ~3.8 ppm (OCH₃ singlet) and δ ~1.3–1.5 ppm (CH₂CH₃ triplet) .

- FT-IR: Confirm sulfonyl chloride (-SO₂Cl) absorption at ~1370 cm⁻¹ (asymmetric S=O stretch) and sulfonamide N-H stretch at ~3300 cm⁻¹ .

- HPLC-MS: Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect hydrolyzed byproducts (e.g., sulfonic acids) .

Basic: What safety protocols are critical when handling this sulfonyl chloride?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors or aerosols .

- Storage: Store under inert gas (argon) at 2–8°C in sealed, moisture-resistant containers to prevent hydrolysis .

- Spill Management: Neutralize spills with sodium bicarbonate or lime, followed by absorption with inert materials (e.g., vermiculite). Avoid water to prevent exothermic reactions .

Intermediate: How does the compound’s reactivity vary in nucleophilic substitution reactions under different pH conditions?

Methodological Answer:

The sulfonyl chloride group (-SO₂Cl) reacts readily with amines, alcohols, or thiols.

- Basic Conditions (pH >10): Accelerate nucleophilic attack but risk hydrolysis to sulfonic acid. Use buffered systems (e.g., NaHCO₃) to maintain pH 8–9 for optimal substitution .

- Aprotic Solvents: Dichloromethane or DMF minimizes hydrolysis. For example, coupling with primary amines at 25°C achieves >80% conversion in 2 hours .

Advanced: How does the compound’s stability vary under prolonged storage or catalytic conditions?

Methodological Answer:

- Thermal Stability: Decomposes above 80°C, releasing SO₂ and HCl. Differential Scanning Calorimetry (DSC) shows an exothermic peak at 85°C, indicating decomposition .

- Catalytic Environments: Metal catalysts (e.g., Pd/C) accelerate degradation. Store separately from transition metals and monitor via TGA (weight loss >5% at 100°C) .

Advanced: What strategies mitigate byproduct formation during sulfonamide coupling reactions?

Methodological Answer:

- Byproduct Identification: Common byproducts include sulfonic acids (from hydrolysis) and disulfonylamides (from over-reaction). Use LC-MS to track these .

- Mitigation:

Advanced: How can reaction kinetics be optimized for large-scale synthesis without compromising selectivity?

Methodological Answer:

- Flow Chemistry: Continuous flow systems reduce reaction time (from 6 hours to 30 minutes) by improving heat transfer and mixing efficiency.

- DoE (Design of Experiments): Optimize parameters (temperature, stoichiometry, solvent polarity) using response surface methodology. For example, a 15% increase in yield was achieved by adjusting the solvent from THF to acetonitrile .

Advanced: How should researchers resolve contradictions in reported reactivity data (e.g., solvent effects)?

Methodological Answer:

- Systematic Replication: Reproduce experiments using controlled conditions (e.g., anhydrous DCM vs. wet THF) to isolate solvent effects.

- Computational Modeling: DFT calculations (e.g., Gaussian) can predict solvent-polarity-dependent transition states. For instance, polar solvents stabilize the sulfonyl chloride electrophile, enhancing reactivity with weak nucleophiles .

Advanced: What are its applications in designing protease inhibitors or covalent protein modifiers?

Methodological Answer:

The sulfonyl chloride group acts as an electrophilic "warhead" for covalent binding to catalytic serine residues in proteases.

- Case Study: Analogous compounds (e.g., AEBSF) inhibit serine proteases like trypsin by forming stable sulfonamide-enzyme adducts. Kinetic studies (IC₅₀ < 1 µM) confirm irreversible inhibition .

- Screening: Use fluorescence-based assays (e.g., FRET substrates) to quantify inhibition potency .

Advanced: What degradation pathways dominate under aqueous vs. anhydrous conditions?

Methodological Answer:

- Hydrolysis: In aqueous environments (even trace moisture), the compound hydrolyzes to 2-ethanesulfonamido-4-methoxybenzenesulfonic acid. Pseudo-first-order kinetics (k = 0.12 h⁻¹ at pH 7) were confirmed via UV-Vis monitoring of SO₂Cl loss .

- Anhydrous Degradation: Thermal or photolytic cleavage of the sulfonamide bond occurs, producing 4-methoxybenzenesulfonyl chloride and ethanesulfonamide. Accelerated stability studies (40°C/75% RH) show <2% degradation over 30 days when stored under argon .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.